
2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanone
Overview
Description
2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H7F3O It is a trifluoromethyl ketone derivative of naphthalene, characterized by the presence of a trifluoromethyl group attached to the carbonyl carbon of the ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanone typically involves the reaction of naphthalene derivatives with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via Friedel-Crafts acylation, where the trifluoroacetyl group is introduced to the naphthalene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound typically yields the corresponding alcohol or hydrocarbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of trifluoromethyl carboxylic acids.
Reduction: Formation of trifluoromethyl alcohols or hydrocarbons.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a probe in biochemical studies due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanone involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes or receptors. The pathways involved often include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects.
Comparison with Similar Compounds
- 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethanone
- 2,2,2-Trifluoro-1-(4-methoxy-naphthalen-1-yl)ethanone
- 1-Trifluoroacetyl piperidine
Comparison: 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanone is unique due to its specific substitution pattern on the naphthalene ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, and distinct biological activities due to the position of the trifluoromethyl group.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2,2,2-trifluoro-1-naphthalen-1-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O/c13-12(14,15)11(16)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCWOGKZDGCRES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505193 | |
Record name | 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6500-37-4 | |
Record name | 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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